molecular formula C8H6FNO2S B3054552 [(3-fluorophenyl)sulfonyl]methyl cyanide CAS No. 61081-29-6

[(3-fluorophenyl)sulfonyl]methyl cyanide

Cat. No.: B3054552
CAS No.: 61081-29-6
M. Wt: 199.20
InChI Key: NRSBTJMXCKYTDF-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)sulfonyl]methyl cyanide is a sulfonyl cyanide derivative characterized by a sulfonyl group (-SO₂-) bonded to a methyl cyanide (-CH₂CN) moiety and a 3-fluorophenyl aromatic ring. This compound belongs to the broader class of sulfonyl compounds, which are widely utilized in organic synthesis, pharmaceutical intermediates, and radical chemistry due to their reactivity and stability .

The sulfonyl cyanide functional group enables dual reactivity: the sulfonyl group acts as a strong electron-withdrawing moiety, while the cyanide group can participate in nucleophilic substitutions or serve as a precursor for radical generation . Applications of such compounds include their use in synthesizing heterocycles and as intermediates in drug development, as seen in patents describing injectable formulations containing fluorophenyl sulfonyl derivatives .

Properties

IUPAC Name

2-(3-fluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBTJMXCKYTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737149
Record name (3-Fluorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-29-6
Record name (3-Fluorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)sulfonyl]methyl cyanide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the sulfonyl chloride reacts with sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)sulfonyl]methyl cyanide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.

    Reduction: The compound can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as DMF or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonyl derivatives such as sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation: Products include sulfonic acids and sulfonate esters.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

[(3-fluorophenyl)sulfonyl]methyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)sulfonyl]methyl cyanide involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The cyanide group can also participate in nucleophilic addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Compounds

Structural and Functional Group Comparisons

The table below compares [(3-fluorophenyl)sulfonyl]methyl cyanide with structurally related sulfonyl compounds:

Compound Key Functional Groups Reactivity Profile Applications References
This compound Sulfonyl (-SO₂-), Cyanide (-CN) Radical generation, nucleophilic substitution Pharmaceutical intermediates, organic synthesis
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) Sulfonyl chloride (-SO₂Cl) High electrophilicity, acylating agent Catalyst, reagent in Friedel-Crafts reactions
Sodium sulfinates (RSO₂Na) Sulfinate (-SO₂⁻) Redox-active, radical precursors Polymer chemistry, cross-coupling reactions
1-[(3-Fluorophenyl)sulfonyl]pyrrole derivatives Sulfonyl, heterocyclic rings Bioactive scaffold Injectable drug formulations
Key Observations:
  • Electrophilicity : Trifluoromethanesulfonyl chloride exhibits higher electrophilicity due to the electron-withdrawing trifluoromethyl group, making it more reactive in substitutions than this compound .
  • Radical Chemistry : Sulfonyl cyanides, including the target compound, generate sulfonyl radicals under oxidative conditions, a property shared with sodium sulfinates but distinct from sulfonyl chlorides .
  • Pharmaceutical Relevance : The 3-fluorophenyl sulfonyl group is recurrent in drug candidates, as seen in injectable formulations with pyrrole scaffolds .

Biological Activity

[(3-fluorophenyl)sulfonyl]methyl cyanide is an organic compound characterized by a sulfonyl group attached to a 3-fluorophenyl ring and a cyanide group. Its unique structural features enable it to participate in various biological activities, particularly through its electrophilic nature, which allows for interactions with nucleophiles in biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound's chemical formula is C8H8FNO2S\text{C}_8\text{H}_8\text{F}\text{N}\text{O}_2\text{S}, and it exhibits significant reactivity due to the presence of the sulfonyl group. This electrophilic character facilitates the formation of covalent bonds with biological molecules such as proteins and enzymes, leading to potential enzyme inhibition and protein modification.

Key Reactions:

  • Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles like amines or alcohols.
  • Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
  • Reduction: The compound can be reduced to form sulfides or thiols.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Its ability to modify enzyme activity makes it a candidate for drug development. For instance, studies have shown that similar compounds exhibit significant pharmacological activities, particularly in inhibiting DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 2.67 μM to 31.64 μM .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of this compound showed significant antibacterial effects with minimum inhibitory concentrations (MIC) as low as 0.22–0.25 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis. Moreover, these derivatives displayed a strong ability to inhibit biofilm formation, surpassing the effectiveness of traditional antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey Differences
[(4-fluorophenyl)sulfonyl]methyl cyanideFluorine atom located at the para position; may exhibit different reactivity.
[(3-chlorophenyl)sulfonyl]methyl cyanideChlorine substituent instead of fluorine; leads to different electronic effects.
[(3-fluorophenyl)sulfonyl]ethyl cyanideEthyl group instead of methyl; influences steric properties and reactivity.

These comparisons highlight the versatility of this compound in various chemical and biological applications due to its specific combination of functional groups.

Case Studies and Research Findings

  • In Vitro Studies on Antimicrobial Activity:
    • A study evaluated several derivatives of this compound for their antimicrobial properties against resistant bacterial strains. The most active derivative exhibited an MIC value of 0.22 μg/mL, indicating potent antibacterial activity .
  • Enzyme Inhibition Assays:
    • Research demonstrated that the compound inhibited DNA gyrase and DHFR effectively, suggesting its potential role as a therapeutic agent in treating bacterial infections and cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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